Cas no 119400-91-8 (methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate)
119400-91-8 structure
Product Name:methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
Numero CAS:119400-91-8
MF:C41H48N4O6
MW:692.843030929565
CID:180944
Update Time:2024-03-01
methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid, 14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-[(1R)-1-hydroxyethyl]-6,18-dimethyl-1-oxo-,methyl ester, (3S,3aR,5aS,9bR,14E,15R,17aS,20bR,20cR,25R)- (9CI)
- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2
- (-)-Ceylanicine
- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid,14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-(1-hydroxyethyl)-6,18-dimethyl-1-oxo-,methyl ester, [3S-[3a(S*),3aa,5aa,9ba,14E,15a,17aR*,20bb,20ca,25S*]]-
- Ceylanicine
- CID 102075875
- (3R,4E,8aR,13aS,14R)-11,10-[[(3S,3aR,10bR,10cR)-3,3a,4,5,5a,6-Hexahydro-3-[(R)-1-hydroxyethyl]-6-methyl-1-oxo-10cH-10b,3-(ethaniminomethano)-1H-furo[3,4-c]carbazole-9,8-diyl]oxy]-4-ethylidene-2,3,4,5,7,8-hexahydro-13-methyl-13H-3,8a-methano-1H-azepino[1′,2′:1,2]pyrrolo[2,3-b]indole-14-carboxylic acid methyl ester
- methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
-
- Inchi: 1S/C41H48N4O6/c1-6-22-19-45-14-12-39-28-17-31-25(16-30(28)44(4)41(39,45)10-9-23(22)34(39)36(47)49-5)24-15-27-29(18-32(24)50-31)43(3)33-8-7-26-35-37(48)51-40(26,21(2)46)20-42-13-11-38(27,33)35/h6,15-18,21,23,26,33-35,42,46H,7-14,19-20H2,1-5H3/b22-6-/t21-,23+,26-,33?,34+,35+,38-,39+,40+,41-/m1/s1
- Chiave InChI: GTYVOLSFKIRKHL-FKVJBAGISA-N
- Sorrisi: O1C([C@@H]2[C@H]3CCC4[C@@]2(CCNC[C@@]13[C@@H](C)O)C1C=C2C(=CC=1N4C)OC1C2=CC2=C(C=1)[C@]13CCN4C/C(=C/C)/[C@H](CC[C@@]41N2C)[C@H]3C(=O)OC)=O
Proprietà calcolate
- Massa esatta: 692.357
- Massa monoisotopica: 692.357
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 51
- Conta legami ruotabili: 3
- Complessità: 1570
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 108
methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
119400-91-8 (methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso